molecular formula C30H24FN7O2 B14792931 SSTR3 Antagonist 3A

SSTR3 Antagonist 3A

Cat. No.: B14792931
M. Wt: 533.6 g/mol
InChI Key: UHWQSESKOKODEV-HLADLETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSTR3 Antagonist 3A is a potent and selective small-molecule inhibitor of Somatostatin Receptor Subtype 3 (SSTR3), a G protein-coupled receptor (GPCR) that is critically involved in modulating neurotransmission, hormone secretion, and cell proliferation . This compound acts by specifically binding to the SSTR3 receptor, effectively blocking the binding of the endogenous neuropeptide somatostatin and thus inhibiting its normal inhibitory signaling cascade . This mechanism allows researchers to probe the functional outcomes of SSTR3 pathway disruption in various experimental models. The primary research applications for this compound are diverse. In neuroscience research , it is a vital tool for investigating the role of ciliary SSTR3 signaling in regulating neuronal excitability and synaptic strength in the postnatal brain . Studies have shown that SSTR3 is localized almost exclusively to the primary cilia of excitatory neurons, and its pharmacological manipulation can bidirectionally modulate excitatory synaptic inputs . Furthermore, it has significant utility in metabolic disease research , particularly in exploring potential treatments for Type 2 Diabetes. Antagonism of SSTR3 in the pancreas has been demonstrated to stimulate glucose-dependent insulin secretion, improving glucose tolerance with a potentially minimal risk of hypoglycemia in preclinical models . Additional research avenues include oncology , where SSTR3 is expressed in various cancer cells, and its inhibition may interfere with tumor-promoting effects . This product is explicitly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C30H24FN7O2

Molecular Weight

533.6 g/mol

IUPAC Name

2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1

InChI Key

UHWQSESKOKODEV-HLADLETHSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=NC=CC(=C7)C(=O)O

Canonical SMILES

CN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=NC=CC(=C7)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: MK-4256 and Tetrahydro-β-Carboline Derivatives

  • MK-4256 :

    • SSTR3 Activity : Potent SSTR3 antagonist (IC₅₀ = 119 nM in functional assays) with dose-dependent glucose reduction (63–109% in oGTT) .
    • hERG Activity : High hERG inhibition (MK-499 binding IC₅₀ = 0.26 μM), leading to QTc prolongation in conscious dog models .
    • PK Profile : Stable across solvents but discontinued due to cardiovascular risks .
  • Compound 3 (Imidazole Derivative) :

    • SSTR3 Activity : IC₅₀ = 119 nM, comparable to MK-4256 .
    • hERG Activity : High inhibition (IC₅₀ = 0.26 μM), limiting therapeutic utility .
  • Carboxylic Acid Series (3A): SSTR3 Activity: High selectivity for human and murine SSTR3 with retained efficacy in oGTT . hERG Activity: Minimal inhibition (MK-499 binding IC₅₀ > 12 μM), eliminating QTc effects in CV dog models . PK Profile: Improved clearance and exposure in rodents/non-human primates .

Other SSTR3 Antagonists

  • BIM23056: SSTR3 Activity: Reduces OCT uptake in cancer cell lines, suggesting receptor interaction .
  • L-796,778 (SSTR3 Agonist) :

    • Function : Bidirectional modulator; reduces synaptic markers (e.g., Shank3, VGlut1) in neuronal studies .
    • Contrast with 3A : Highlights the divergent therapeutic roles of agonists vs. antagonists in SSTR3 signaling .

Key Findings and Implications

  • 3A vs. MK-4256 : While both compounds show comparable SSTR3 antagonism and glucose-lowering efficacy, 3A’s reduced hERG activity makes it safer for clinical development .
  • Structural Optimization : Introducing carboxylic acid moieties in 3A mitigates hERG binding without compromising SSTR3 efficacy, a critical advancement over tetrahydro-β-carboline scaffolds .
  • Therapeutic Potential: 3A’s selectivity and safety profile highlight its superiority over earlier analogs, supporting further investigation in T2DM and other SSTR3-mediated disorders.

Q & A

Q. What is the proposed mechanism of action of SSTR3 Antagonist 3A in enhancing glucose-dependent insulin secretion (GDIS)?

this compound inhibits somatostatin receptor 3 (SSTR3), a G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Antagonism of SSTR3 elevates intracellular cAMP levels, which potentiates glucose-dependent insulin secretion (GDIS) without inducing hypoglycemia. This mechanism was validated in murine models, where SSTR3 knockout mice showed no glucose-lowering effects upon antagonist administration, confirming target specificity. In vivo efficacy was demonstrated via intraperitoneal/oral glucose tolerance tests (ipGTT/OGTT), with compounds like MK-4256 (a related SSTR3 antagonist) reducing glucose excursions by up to 75% at low doses .

Q. How can researchers design experiments to evaluate this compound’s selectivity across SSTR subtypes?

To assess selectivity:

  • Binding assays : Use radioligand displacement assays (e.g., ¹²⁵I-SRIF competition) for SSTR1-5.
  • Functional assays : Measure cAMP accumulation in cells expressing individual SSTR subtypes to confirm antagonism is specific to SSTR3.
  • In vivo models : Test glucose-lowering effects in SSTR3 knockout mice to rule out off-target effects.
    For example, MK-4256 showed >500-fold selectivity for SSTR3 over SSTR1-5, with IC₅₀ values >5 µM for other subtypes .

Q. What structural features of β-carboline-based SSTR3 antagonists contribute to their pharmacological activity?

Key structural determinants include:

  • Imidazolyl-β-tetrahydrocarboline core : Critical for SSTR3 binding and antagonism.
  • Substituents on the benzimidazole ring : Fluorine or heterocyclic groups (e.g., 4-fluorophenyl) enhance potency.
  • Stereochemistry : R,R configuration at C-1 and C-3 positions (confirmed via X-ray crystallography) optimizes receptor interaction and efficacy. Modifications here can reduce hERG channel binding, mitigating cardiovascular risks .

Advanced Research Questions

Q. How can contradictory data between in vitro hERG inhibition and in vivo cardiovascular effects be resolved for SSTR3 antagonists?

  • Step 1 : Conduct hERG patch-clamp assays to quantify IC₅₀ values. Compound 3A, for example, showed minimal hERG inhibition (IC₅₀ >30 µM).
  • Step 2 : Use anesthetized CV dog models to assess QTc prolongation at supratherapeutic doses.
  • Step 3 : Introduce carboxylic acid moieties to reduce lipophilicity, as seen in 3A’s design, which lowered hERG affinity while retaining SSTR3 potency. This approach confirmed that QTc effects were hERG-mediated, not mechanism-based .

Q. What pharmacokinetic (PK) parameters are critical for optimizing SSTR3 antagonists for oral administration?

Prioritize:

  • Oral bioavailability : Compounds like MK-4256 achieved >50% bioavailability in preclinical species.
  • Half-life (t₁/₂) : Extended t₁/₂ (e.g., 4–6 hours in dogs) ensures sustained exposure.
  • Clearance rates : Low hepatic clearance (<20% liver blood flow) improves systemic exposure.
  • Plasma protein binding : Moderate binding (<95%) balances free drug availability and tissue penetration .

Q. How can researchers validate target engagement of this compound in pancreatic β-cells?

  • Method 1 : Use SSTR3-selective antibodies (e.g., ab28680) for immunohistochemistry to localize receptor expression in β-cells.
  • Method 2 : Measure cAMP levels in isolated islets post-treatment; antagonists should elevate cAMP only under high glucose conditions.
  • Method 3 : Test glucose-lowering effects in SSTR3 knockout mice , where the antagonist should lack efficacy .

Q. What strategies mitigate off-target effects in structurally related SSTR3 antagonists?

  • Substitution patterns : Replace lipophilic groups (e.g., 1,2,4-oxadiazole) with polar moieties to reduce hERG affinity.
  • Stereochemical optimization : Enantiomerically pure compounds (e.g., 3A) minimize non-specific binding.
  • In silico modeling : Predict hERG and CYP interactions early in lead optimization. For instance, MK-4256’s planar β-carboline/benzimidazole conformation reduced off-target risks .

Q. How can synergistic effects between SSTR3 antagonists and DPP-4 inhibitors be evaluated?

  • Co-administration studies : In diabetic mouse models, combine subtherapeutic doses of both agents.
  • Endpoints : Measure additive reductions in glucose AUC during OGTT and insulin/C-peptide levels.
  • Mechanistic analysis : Assess cAMP and GLP-1 pathways to confirm complementary mechanisms. MK-4256 showed synergistic glucose-lowering with DPP-4 inhibitors, suggesting dual therapy potential .

Data Analysis & Interpretation

Q. How should researchers interpret discrepancies between SSTR3 antagonist efficacy in vitro vs. in vivo?

  • Factor 1 : Check compound solubility/bioavailability . Poor PK (e.g., high clearance) may undercut in vivo efficacy despite strong in vitro activity.
  • Factor 2 : Evaluate tissue penetration using radiolabeled compounds or microdialysis.
  • Factor 3 : Use β-cell-specific SSTR3 knockdown models to isolate pancreatic vs. extra-pancreatic effects .

Q. What statistical methods are recommended for analyzing dose-dependent effects in glucose tolerance tests?

  • ANOVA with post-hoc tests : Compare glucose AUC across dose groups.
  • EC₅₀ calculation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
  • Power analysis : Ensure adequate sample size (n ≥ 8/group) to detect ≥30% glucose reduction with 80% power .

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